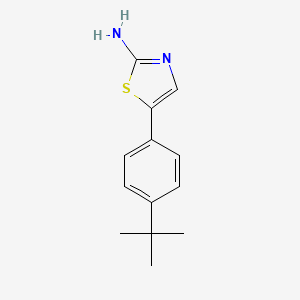![molecular formula C11H20O2 B14339651 [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 103984-82-3](/img/structure/B14339651.png)
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group is introduced via an alkylation reaction using a suitable alkylating agent.
Addition of the Methanol Group: The final step involves the addition of the methanol group through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where the methoxypropan-2-yl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring.
Propan-2-ol: A simple alcohol with a three-carbon chain.
Uniqueness
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is unique due to its combination of a cyclohexene ring, a methoxypropan-2-yl group, and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
103984-82-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[4-(2-methoxypropan-2-yl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C11H20O2/c1-11(2,13-3)10-6-4-9(8-12)5-7-10/h4,10,12H,5-8H2,1-3H3 |
InChI Key |
ATLKLQSADQFPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(=CC1)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


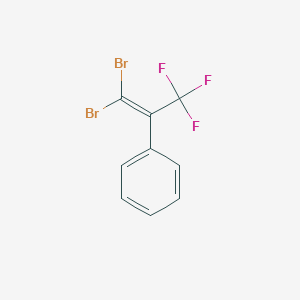
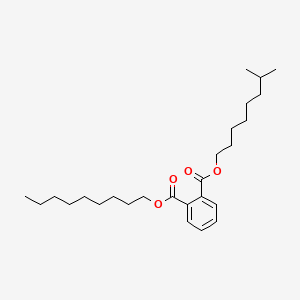
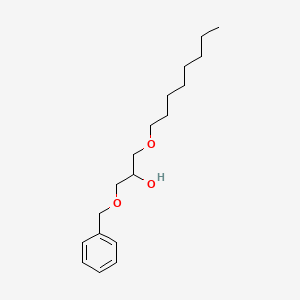

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
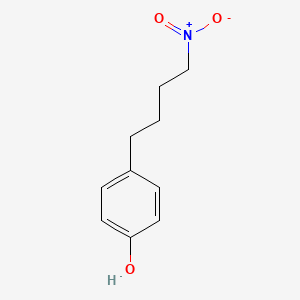
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

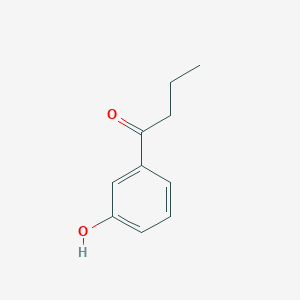
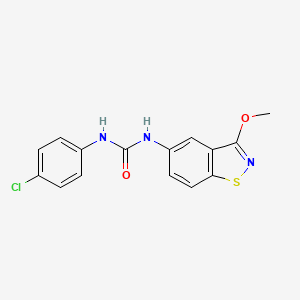

![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
